3-Chloro-6-methoxypyridazine
Overview
Description
3-Chloro-6-methoxypyridazine: is a heterocyclic compound with the molecular formula C5H5ClN2O and a molecular weight of 144.56 g/mol . It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the third position and a methoxy group at the sixth position on the pyridazine ring .
Mechanism of Action
Target of Action
3-Chloro-6-methoxypyridazine is a biochemical reagent . . It’s known to undergo regioselective metallation using various lithium alkylamides .
Mode of Action
The mode of action of this compound involves its interaction with lithium alkylamides, temperatures, and solvents (THF and ether) to undergo regioselective metallation . This process is used during the synthesis of minaprine .
Biochemical Pathways
It’s known that the compound is used in the preparation of a number of α-aryl-α-(pyridazin-3-yl)-acetonitriles .
Result of Action
It’s known that the compound is used in the synthesis of minaprine , a psychoactive drug with antidepressant and nootropic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-6-methoxypyridazine can be synthesized through regioselective metallation using various lithium alkylamides, temperatures, and solvents such as tetrahydrofuran (THF) and ether . One common method involves the lithiation of this compound using lithium 2,2,6,6-tetramethylpiperidide . This process is often employed during the synthesis of other compounds, such as minaprine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale organic synthesis techniques. These methods typically include the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-methoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Metallation Reactions: The compound can undergo regioselective metallation using lithium alkylamides.
Common Reagents and Conditions:
Lithium Alkylamides: Used for metallation reactions.
Solvents: Tetrahydrofuran (THF) and ether are commonly used solvents.
Major Products Formed:
α-Aryl-α-(pyridazin-3-yl)-acetonitriles: Formed through the preparation of this compound.
Scientific Research Applications
3-Chloro-6-methoxypyridazine has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical compounds, such as minaprine.
Material Science:
Comparison with Similar Compounds
3,6-Dichloropyridazine: Similar structure but with two chlorine atoms instead of one chlorine and one methoxy group.
3-Chloro-6-methylpyridazine: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 3-Chloro-6-methoxypyridazine is unique due to the presence of both a chlorine atom and a methoxy group on the pyridazine ring. This combination of functional groups allows for specific regioselective reactions and the formation of unique derivatives .
Properties
IUPAC Name |
3-chloro-6-methoxypyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJLKXOOHLLTPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169213 | |
Record name | 3-Chloro-6-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169213 | |
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Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1722-10-7 | |
Record name | 3-Chloro-6-methoxypyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1722-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Chloro-6-methoxypyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-CHLORO-6-METHOXYPYRIDAZINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522667 | |
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Record name | 3-CHLORO-6-METHOXYPYRIDAZINE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69819 | |
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Record name | 3-Chloro-6-methoxypyridazine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-6-methoxypyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.472 | |
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Record name | 3-Chloro-6-methoxypyridazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NE4MDH8HE | |
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Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 3-Chloro-6-methoxypyridazine?
A: this compound serves as a valuable precursor in organic synthesis. One efficient method involves a microwave-assisted reaction using 3,6-dichloropyridazine as the starting material []. This approach, conducted in environmentally friendly ionic liquids, offers advantages such as reduced reaction time and potential for recycling the ionic liquid solvent.
Q2: What are the applications of this compound in synthetic chemistry?
A: This compound is a valuable building block for synthesizing a variety of aryl- and heteroarylpyridazines []. These molecules are of interest due to their potential biological activities and applications in pharmaceutical and materials science. Researchers have successfully utilized this compound in nickel-catalyzed electrochemical cross-coupling reactions, demonstrating its versatility in constructing complex molecules [].
Q3: What computational studies have been conducted on this compound?
A: Density Functional Theory (DFT) calculations have been employed to investigate the structural, vibrational, electronic, and NMR spectral properties of this compound []. These computational studies provide valuable insights into the compound's electronic structure, molecular geometry, and spectroscopic behavior.
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